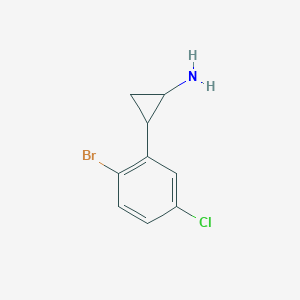

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine

Descripción

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine is a substituted cyclopropylamine derivative featuring a bromine atom at the 2-position and a chlorine atom at the 5-position of the phenyl ring. This compound’s structural uniqueness arises from the combination of halogen substituents and the strained cyclopropane ring, which confer distinct electronic and steric properties.

Propiedades

Fórmula molecular |

C9H9BrClN |

|---|---|

Peso molecular |

246.53 g/mol |

Nombre IUPAC |

2-(2-bromo-5-chlorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9BrClN/c10-8-2-1-5(11)3-6(8)7-4-9(7)12/h1-3,7,9H,4,12H2 |

Clave InChI |

DDQUXNZQHPYYCL-UHFFFAOYSA-N |

SMILES canónico |

C1C(C1N)C2=C(C=CC(=C2)Cl)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 2-bromo-5-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation and Reduction: Products include imines and secondary amines.

Coupling Reactions: Biaryl compounds are the major products.

Aplicaciones Científicas De Investigación

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings and Comparisons

Halogen Substitution Patterns: The target compound’s 2-bromo and 5-chloro substituents create a meta-halogenated aromatic system, which may enhance electrophilic substitution resistance compared to the ortho-iodo group in 1-(2-Iodo-5-methylphenyl)methanamine .

Cyclopropane vs. Bicyclo[1.1.1]pentan-1-amine exhibits even greater strain, leading to higher reactivity in nucleophilic addition or polymerization reactions.

Synthetic Challenges :

- Halogenated cyclopropane amines often require multi-step syntheses involving cyclopropanation (e.g., via Simmons-Smith reactions) followed by halogenation. This contrasts with the simpler alkylation strategies used for compounds like and .

Research Implications and Limitations

- Pharmacological Potential: The halogenated aromatic system may enhance binding to halogen-bond-accepting targets, as seen in kinase inhibitors or GPCR ligands.

- Stability Concerns : The cyclopropane ring’s strain could lead to instability under acidic or oxidative conditions, necessitating formulation optimization.

- Synthetic Scalability : The compound’s synthesis likely faces challenges in regioselective halogenation and cyclopropane ring preservation, as observed in similar systems .

Actividad Biológica

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine, a compound characterized by its unique cyclopropane structure and halogenated phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The molecular formula of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine is C10H10BrClN, with a molecular weight of approximately 267.55 g/mol. The presence of bromine and chlorine substituents on the phenyl ring significantly influences the compound's reactivity and biological interactions.

The biological activity of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen atoms can enhance binding affinity and selectivity towards these targets, potentially modulating various biological pathways such as inflammatory responses and cellular signaling.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors or other signaling proteins, influencing cellular responses.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

Biological Activity

Research indicates that 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine exhibits several biological activities:

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- Antitumor Potential : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy .

- Neuroprotective Effects : Some analogs have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of halogenated cyclopropane derivatives, providing insights into their potential applications:

- Study on Anti-inflammatory Activity : A study demonstrated that related compounds inhibited COX-2 activity significantly, suggesting that 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine may exhibit similar effects due to its structural similarities .

- Cytotoxicity Assays : In vitro assays showed that certain derivatives displayed selective cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development .

Comparative Analysis

To understand the unique properties of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Bromo-5-fluorophenyl)cyclopropanamine | C10H10BrFN | Contains fluorine; different binding characteristics |

| 1-(2-Bromo-5-methylphenyl)cyclopropanamine | C10H12BrN | Methyl group alters reactivity; varied biological activity |

| 2-Bromo-5-chloroaniline | C7H6BrClN | Lacks cyclopropane structure; primarily used in dye synthesis |

The unique combination of both bromine and chlorine substituents on the phenyl ring, along with the cyclopropane structure, sets 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine apart from these similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via cyclopropanation of a bromo-chlorophenyl-substituted alkene using transition-metal catalysts (e.g., Simmons-Smith conditions). Post-synthesis, purity is validated using reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed via H/C NMR. For halogenated analogs, mass spectrometry (ESI-MS) is critical to detect isotopic patterns. Crystallization in ethanol/water mixtures (80:20 v/v) at 4°C improves purity, with X-ray crystallography (using SHELXL ) resolving structural ambiguities.

Q. How can spectroscopic techniques distinguish between structural isomers of bromo-chlorophenyl cyclopropanamines?

- Methodological Answer : H NMR is sensitive to substituent positions: coupling constants in the cyclopropane ring (e.g., Hz for trans isomers) and aromatic splitting patterns differentiate isomers. IR spectroscopy identifies amine N-H stretches (~3300 cm) and halogen presence. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while NOESY NMR reveals spatial proximity of substituents .

Q. What solvent systems are recommended for recrystallizing halogenated cyclopropanamines to minimize decomposition?

- Methodological Answer : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) under inert atmospheres (N/Ar) to prevent oxidation. Slow cooling (1°C/min) reduces inclusion of impurities. For hygroscopic intermediates, anhydrous diethyl ether or dichloromethane is preferred. Monitor stability via TLC (silica gel, 10% MeOH/CHCl) .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

- Methodological Answer : Employ Schlenk lines or gloveboxes for moisture-sensitive steps. Use freshly distilled THF or toluene dried over molecular sieves. Quench reactive intermediates (e.g., Grignard reagents) with saturated NHCl, and isolate products via flash chromatography (silica gel, 40–63 µm) under reduced pressure .

Q. What computational methods predict the reactivity of the cyclopropane ring in bromo-chlorophenyl derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ring strain and bond dissociation energies. Molecular dynamics simulations (e.g., Gaussian 16) model ring-opening reactions under thermal or acidic conditions. Frontier orbital analysis (HOMO-LUMO gaps) predicts electrophilic/nucleophilic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallography and NMR data for cyclopropanamine derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. Compare crystallographic data (SHELX-refined structures ) with DFT-optimized geometries. If torsion angles differ, consider solvent effects or polymorphism .

Q. What strategies optimize derivatization of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine for LC-MS detection of trace analytes?

- Methodological Answer : Derivatize primary amines with dansyl chloride or CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) in pH 9.0 borate buffer. Optimize reaction time (30–60 min at 60°C) and excess reagent (5:1 molar ratio). Use C18 columns (3 µm particle size) with 0.1% formic acid in acetonitrile/water gradients. Validate via spike-recovery experiments in biological matrices .

Q. How does steric hindrance from bromo/chloro substituents affect catalytic cyclopropanation yields?

- Methodological Answer : Bulky substituents reduce yields in metal-catalyzed reactions (e.g., Rh(OAc)-mediated cyclopropanation). Screen additives (e.g., chiral ligands like BOX) to enhance enantioselectivity. Use kinetic studies (stopped-flow UV-Vis) to compare reaction rates with less-hindered analogs. DFT modeling identifies transition-state steric clashes .

Q. What are the challenges in scaling up enantioselective synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Racemization during workup is common. Use low-temperature extraction (0–5°C) and chiral stationary phase chromatography (e.g., Chiralpak IA). For asymmetric catalysis, optimize catalyst loading (1–5 mol%) and ligand-metal ratios. Monitor enantiomeric excess (ee) via chiral HPLC (Daicel AD-H column, hexane/iPrOH 90:10) .

Q. How can the compound’s stability under oxidative conditions be assessed for material science applications?

- Methodological Answer :

Perform accelerated aging tests (40°C, 75% RH for 28 days) with periodic sampling. Analyze degradation via GC-MS (headspace mode for volatiles) and FTIR for oxidation products (e.g., nitro or carbonyl groups). Compare with computational predictions (Arrhenius modeling) to extrapolate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.